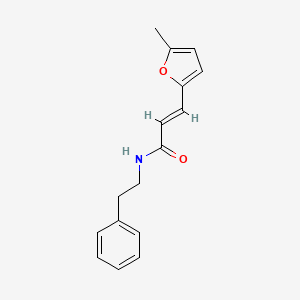
3-(5-methyl-2-furyl)-N-(2-phenylethyl)acrylamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(5-methyl-2-furyl)-N-(2-phenylethyl)acrylamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. This compound is commonly referred to as MFA-PEA and is a member of the acrylamide family. MFA-PEA is a white powder that is soluble in organic solvents like ethanol and dimethyl sulfoxide.
作用机制
The mechanism of action of MFA-PEA is not fully understood. However, it is believed to act by modulating the activity of certain neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. MFA-PEA has also been shown to interact with the endocannabinoid system, which plays a crucial role in pain sensation, inflammation, and anxiety.
Biochemical and Physiological Effects
MFA-PEA has been shown to possess several biochemical and physiological effects. In animal studies, MFA-PEA has been shown to reduce pain sensitivity, inflammation, and anxiety-like behavior. It has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease. MFA-PEA has also been shown to have a favorable safety profile, with no significant toxicity or adverse effects observed in animal studies.
实验室实验的优点和局限性
MFA-PEA has several advantages for lab experiments. It is a stable and easily synthesized compound that can be used as a scaffold for the development of new drugs. It has also been shown to possess several pharmacological properties that make it a promising drug candidate for various diseases. However, there are some limitations to using MFA-PEA in lab experiments. One limitation is that its mechanism of action is not fully understood, which makes it challenging to optimize its pharmacological properties. Another limitation is that MFA-PEA is still in the early stages of research, and more studies are needed to fully understand its potential applications.
未来方向
There are several future directions for the research on MFA-PEA. One direction is to investigate its potential applications in the treatment of neurological disorders like Alzheimer's and Parkinson's disease. Another direction is to optimize its pharmacological properties by understanding its mechanism of action and developing new derivatives. Additionally, more studies are needed to investigate its potential applications in material science, particularly in organic electronics and optoelectronics. Overall, MFA-PEA is a promising compound that has the potential to make significant contributions to various fields of research.
合成方法
MFA-PEA can be synthesized using a simple and efficient method. The synthesis involves the reaction of 5-methylfurfurylamine with 2-phenylethylamine in the presence of acetic anhydride and triethylamine. The reaction mixture is then purified using column chromatography to obtain MFA-PEA in high yield and purity. This method is reproducible and can be easily scaled up for large-scale synthesis.
科学研究应用
MFA-PEA has been investigated for its potential applications in various fields, including medicinal chemistry, drug discovery, and material science. In medicinal chemistry, MFA-PEA has been shown to possess analgesic, anti-inflammatory, and anxiolytic properties. It has also been investigated as a potential drug candidate for the treatment of neurological disorders like Alzheimer's and Parkinson's disease. In drug discovery, MFA-PEA has been used as a scaffold for the development of new drugs with improved pharmacological properties. In material science, MFA-PEA has been investigated for its potential applications in organic electronics and optoelectronics.
属性
IUPAC Name |
(E)-3-(5-methylfuran-2-yl)-N-(2-phenylethyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-13-7-8-15(19-13)9-10-16(18)17-12-11-14-5-3-2-4-6-14/h2-10H,11-12H2,1H3,(H,17,18)/b10-9+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZJAYFTZSKHIXID-MDZDMXLPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C=CC(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(O1)/C=C/C(=O)NCCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
33.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID47198820 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


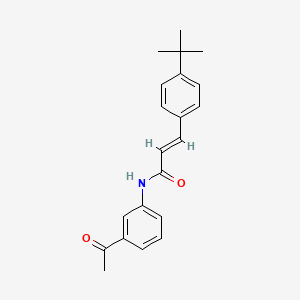
![methyl 3-{[3-(2-furyl)acryloyl]amino}-2-methylbenzoate](/img/structure/B5714750.png)
![4-[4-(diethylamino)benzylidene]-2-(2-fluorophenyl)-1,3-oxazol-5(4H)-one](/img/structure/B5714751.png)
![5-{[2,5-dimethyl-1-(3-methylphenyl)-1H-pyrrol-3-yl]methylene}-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B5714759.png)
![3-(3,3-dimethyl-2-oxobutoxy)-4-methyl-8,9,10,11-tetrahydrocyclohepta[c]chromen-6(7H)-one](/img/structure/B5714772.png)
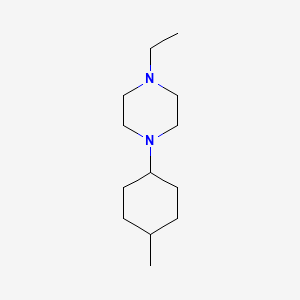
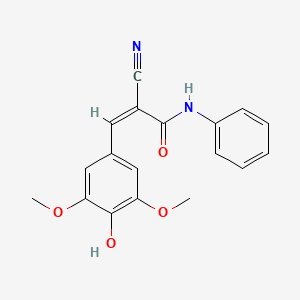
![N-(3-chlorophenyl)-N'-[3-(trifluoromethyl)benzyl]urea](/img/structure/B5714798.png)
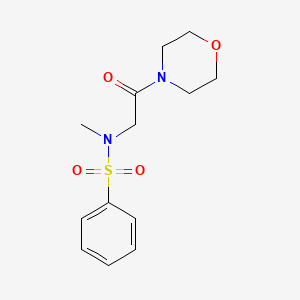
![1-benzyl-4-[2-(ethylthio)benzoyl]piperazine](/img/structure/B5714810.png)
![2-{[(5-phenyl-2H-tetrazol-2-yl)acetyl]amino}benzoic acid](/img/structure/B5714815.png)

